molecular formula C13H14N2O2 B7508717 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide

2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide

Cat. No.: B7508717
M. Wt: 230.26 g/mol
InChI Key: PABGARURBGLPPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, also known as TAK-659, is a small-molecule inhibitor that is currently being studied for its potential use in treating various types of cancer. TAK-659 has been shown to have a high level of selectivity for inhibiting the activity of protein kinase BTK, which is an important factor in the growth and proliferation of cancer cells.

Mechanism of Action

2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide works by inhibiting the activity of protein kinase BTK, which is an important factor in the growth and survival of cancer cells. By blocking this activity, this compound can effectively slow down or stop the growth of cancer cells, making it a promising candidate for future cancer treatments.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation in certain animal models, suggesting that it may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide in lab experiments is its high level of selectivity for BTK, which makes it a valuable tool for studying the role of this protein in various biological processes. However, like any experimental tool, this compound also has its limitations, including its high cost and the need for specialized expertise to synthesize and use the compound.

Future Directions

There are many potential future directions for research on 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide, including further studies on its effectiveness in treating various types of cancer, as well as investigations into its potential use in treating other diseases. Additionally, researchers may explore ways to optimize the synthesis and delivery of this compound, in order to make it more accessible and cost-effective for use in the lab and in clinical settings.

Synthesis Methods

The synthesis of 2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide involves several steps, including the reaction of 2,4,5-trimethylpyridine with furan-3-carboxylic acid, followed by a series of chemical modifications to produce the final compound. The process is complex and requires a high degree of expertise in organic chemistry.

Scientific Research Applications

2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide has been the subject of numerous studies in recent years, with researchers investigating its potential use in treating various types of cancer. In preclinical studies, this compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells, particularly in cases where other treatments have failed.

Properties

IUPAC Name

2,4,5-trimethyl-N-pyridin-2-ylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-9(2)17-10(3)12(8)13(16)15-11-6-4-5-7-14-11/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABGARURBGLPPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)NC2=CC=CC=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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